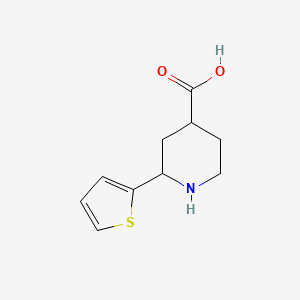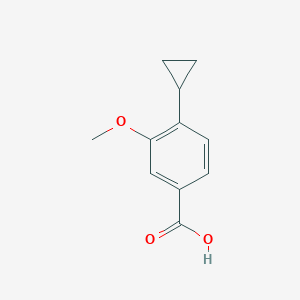
Tris(ethylenediamine)rhodium(III)chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tris(ethylenediamine)rhodium(III)chloride is a useful research compound. Its molecular formula is C6H24Cl3N6Rh and its molecular weight is 389.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Industrial Production Methods:
Analyse Chemischer Reaktionen
Types of Reactions: Tris(ethylenediamine)rhodium(III)chloride undergoes various chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions, where it acts as a catalyst to facilitate the transfer of electrons.
Reduction: It can also be involved in reduction reactions, where it helps in the gain of electrons.
Substitution: The chloride ions in the complex can be substituted by other ligands, leading to the formation of new coordination compounds[][1].
Common Reagents and Conditions:
Oxidation Reactions: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction Reactions: Reducing agents such as sodium borohydride and hydrazine are often used.
Substitution Reactions: Ligands like phosphines and amines can replace the chloride ions under appropriate conditions[][1].
Wissenschaftliche Forschungsanwendungen
Tris(ethylenediamine)rhodium(III)chloride has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic synthesis reactions, including hydrogenation, oxidation, and carbonylation reactions[][1].
Biology: The compound is studied for its potential biological activities, including its interactions with biomolecules and its effects on cellular processes[][1].
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer treatment due to its ability to interact with DNA and other cellular targets[][1].
Industry: It is used in the preparation of other rhodium complexes and as a catalyst in industrial chemical processes[][1].
Vergleich Mit ähnlichen Verbindungen
Tris(ethylenediamine)cobalt(III)chloride: Similar in structure but with cobalt as the central metal.
Tris(ethylenediamine)nickel(II)chloride: Contains nickel instead of rhodium.
Tris(ethylenediamine)platinum(IV)chloride: Platinum-based complex with similar coordination environment[][1].
Eigenschaften
Molekularformel |
C6H24Cl3N6Rh |
|---|---|
Molekulargewicht |
389.6 g/mol |
IUPAC-Name |
ethane-1,2-diamine;trichlororhodium |
InChI |
InChI=1S/3C2H8N2.3ClH.Rh/c3*3-1-2-4;;;;/h3*1-4H2;3*1H;/q;;;;;;+3/p-3 |
InChI-Schlüssel |
KBEIBVHFOZFPEB-UHFFFAOYSA-K |
Kanonische SMILES |
C(CN)N.C(CN)N.C(CN)N.Cl[Rh](Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




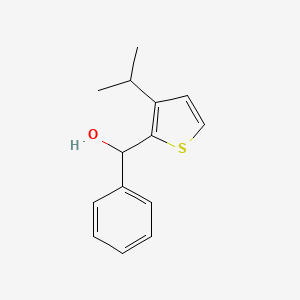
![N-{2-[5-(2H-1,3-benzodioxol-5-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]ethyl}-2-chloroacetamide](/img/structure/B13080833.png)

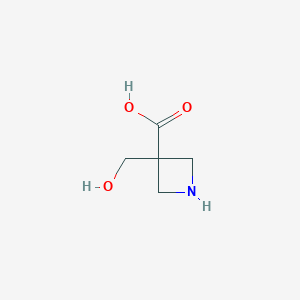
![4-[Amino(cyclopropyl)methyl]phenol](/img/structure/B13080853.png)
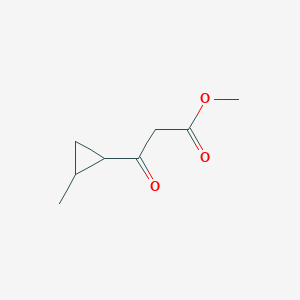

![{2-[(Thian-3-yl)amino]phenyl}methanol](/img/structure/B13080870.png)

